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Introduction
Gadoterate meglumine, a gadolinium-based contrast agent (GBCA) with a macrocyclic and

ionic structure, has been a cornerstone in magnetic resonance imaging (MRI) for over three

decades. Its high thermodynamic and kinetic stability are designed to minimize the release of

free gadolinium ions, a key factor in its safety profile. This technical guide provides a

comprehensive overview of the preclinical toxicology and safety data for gadoterate
meglumine, drawing from a wide range of nonclinical studies. The information is intended to

support researchers, scientists, and drug development professionals in understanding the

nonclinical safety assessment of this widely used contrast agent.

Acute Toxicity
Single-dose toxicity studies have been conducted to determine the potential for acute adverse

effects following a single intravenous administration of gadoterate meglumine.

Species
Route of
Administration

LD50 (mmol/kg) Reference

Mouse Intravenous 11 [1]
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Experimental Protocol: Acute Intravenous Toxicity in Mice

The acute intravenous toxicity of gadoterate meglumine was evaluated in mice. The study

aimed to determine the median lethal dose (LD50) following a single bolus injection.

Test System: Mice (specific strain not detailed in the available documentation).

Administration: A single intravenous injection of gadoterate meglumine was administered.

Dose Levels: Multiple dose levels were used to establish a dose-response relationship for

mortality.

Observation Period: Animals were observed for clinical signs of toxicity and mortality for a

specified period post-administration.

Endpoint: The primary endpoint was the calculation of the LD50 value, representing the dose

at which 50% of the animals died.[1]

Repeated-Dose Toxicity
The potential for toxicity following repeated administration of gadoterate meglumine has been

evaluated in both rodent and non-rodent species. These studies are crucial for identifying

potential target organs for toxicity and establishing a No-Observed-Adverse-Effect Level

(NOAEL).
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Species
Route of
Administrat
ion

Duration
NOAEL
(mmol/kg/d
ay)

Key
Findings

Reference

Rat (Juvenile) Intravenous

Single dose

on PND 10 or

6

administratio

ns from PND

10 to 30

2.5

Well tolerated

with no

significant

treatment-

related

effects on

development,

behavior, or

sexual

maturation.

Minor, non-

adverse

changes in

clinical

biochemistry

and urinary

parameters

were

observed.

[2][3]

Dog Intravenous 4 weeks 0.7

No significant

toxicological

findings at

the NOAEL.

[1]

Experimental Protocol: 4-Week Repeated-Dose Intravenous Toxicity in Dogs

This study was designed to assess the systemic toxicity of gadoterate meglumine when

administered daily to dogs for 4 weeks.

Test System: Beagle dogs.

Administration: Daily intravenous injection.
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Dose Levels: 0 (saline control), 0.3, 0.7, and 1.5 mmol/kg/day.

Group Size: 5 dogs per sex for the control and high dose groups; 3 dogs per sex for the low

and mid-dose levels.

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology,

electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ

weights, and histopathology.

Endpoint: Determination of the NOAEL.[1]

Genotoxicity
A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted to

assess the potential of gadoterate meglumine to induce genetic mutations or chromosomal

damage. The results consistently demonstrate a lack of genotoxic potential.[4]

Assay Type Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation Assay

(Ames Test)

Salmonella

typhimurium

With and without

S9
Negative [4]

In Vitro

Chromosome

Aberration Assay

Chinese Hamster

Ovary (CHO)

cells

With and without

S9
Negative [4]

In Vitro Gene

Mutation Assay

Chinese Hamster

Lung (CHL) cells

With and without

S9
Negative [4]

In Vivo Mouse

Micronucleus

Assay

Mouse bone

marrow
N/A Negative [4]

Experimental Protocol: In Vivo Mouse Micronucleus Assay
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This assay evaluates the potential of a test substance to induce chromosomal damage by

detecting the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow

of treated animals.

Test System: Mice.

Administration: Intravenous injection of gadoterate meglumine.

Dose Levels: A range of doses, including a maximum tolerated dose, along with negative

and positive controls.

Sample Collection: Bone marrow is typically collected 24 and 48 hours after treatment.

Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated

PCEs is determined by microscopic examination. The ratio of PCEs to normochromatic

erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.[5][6][7]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect point mutations (base substitutions and

frameshifts) in histidine-requiring strains of Salmonella typhimurium.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537).

Metabolic Activation: The assay is performed with and without an exogenous metabolic

activation system (S9 fraction from rat liver) to detect mutagens that require metabolic

activation.

Procedure: The bacterial strains are exposed to various concentrations of gadoterate
meglumine in the presence or absence of S9 mix. The mixture is then plated on a minimal

glucose agar medium lacking histidine.

Endpoint: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted after a suitable incubation period. A significant, dose-

dependent increase in the number of revertant colonies compared to the negative control

indicates a positive result.[8][9][10][11][12]
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Carcinogenicity
Long-term animal studies to evaluate the carcinogenic potential of gadoterate meglumine have

not been performed.[4] This is consistent with the regulatory guidance for diagnostic agents

that are used infrequently and have a short biological half-life.

Reproductive and Developmental Toxicity
The potential effects of gadoterate meglumine on fertility, embryo-fetal development, and pre-

and postnatal development have been investigated in rats and rabbits.

Species Study Type
Dosing
Period

NOAEL
(mmol/kg/d
ay)

Key
Findings

Reference

Rat

Fertility and

Early

Embryonic

Development

Females: 14

days before

mating

through

gestation day

17

10

No

impairment of

male or

female fertility

and

reproductive

performance.

[13]

Rat
Embryo-fetal

Development

Gestation

Days 6 to 17
10

No adverse

development

al effects.

Maternal

toxicity was

observed at

10

mmol/kg/day.

[4][13]

Rabbit
Embryo-fetal

Development

Gestation

Days 6 to 19
3

No adverse

development

al effects.

Maternal

toxicity was

observed at 7

mmol/kg/day.

[4][13]
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Experimental Protocol: Embryo-fetal Developmental Toxicity Study in Rabbits

This study is designed to assess the potential adverse effects of a substance on the pregnant

female and the developing embryo and fetus when administered during the period of

organogenesis.

Test System: Pregnant rabbits.

Administration: Intravenous administration of gadoterate meglumine.

Dose Levels: 0 (control), 1, 3, and 7 mmol/kg/day.

Dosing Period: Gestation days 6 through 19.

Maternal Evaluation: Clinical signs, body weight, food consumption, and post-mortem

examination of the dam.

Fetal Evaluation: At the end of the dosing period (near term), fetuses are delivered by

caesarean section and examined for external, visceral, and skeletal abnormalities.

Parameters such as the number of corpora lutea, implantations, resorptions, and live/dead

fetuses are also recorded.[13]

Local Tolerance
Local tolerance studies have been conducted to evaluate the potential for irritation at the site of

administration.

Rat: Following subcutaneous or intramuscular injection of 2.5 mmol/kg, transient local

inflammatory reactions such as hematoma, edema, and cellular infiltration were observed at

6 hours post-dose. These effects were resolved by day 1 and 3, and gadoterate meglumine

was considered well-tolerated.[1]

Rabbit: Intravenous, intra-arterial, and perivenous administration at doses up to 0.9

mmol/animal resulted in microscopic findings such as erythema, hemorrhagic infiltration, and

inflammatory cell presence, consistent with local irritation.[1]

Safety Pharmacology
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Safety pharmacology studies are designed to investigate the potential undesirable

pharmacodynamic effects of a substance on vital physiological functions.

Cardiovascular System: In nonclinical studies in dogs and rabbits, gadoterate meglumine

did not show any direct deleterious effects on cardiac electrophysiology, including ventricular

repolarization.[1]

Central Nervous System (CNS): In mice, at doses up to the intravenous LD50 (11 mmol/kg),

gadoterate meglumine had no significant effects on motility, general depressant reflexes,

thermoregulation, or antinociceptive response.[1]
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Reproductive and Developmental Toxicity Assessment Strategy.

Conclusion
The comprehensive preclinical toxicology data for gadoterate meglumine demonstrate a

favorable safety profile. The acute toxicity is low, and repeated-dose studies in both juvenile

and adult animals have established clear no-observed-adverse-effect levels. The extensive

battery of genotoxicity assays consistently shows no evidence of mutagenic or clastogenic

potential. While long-term carcinogenicity studies have not been conducted, this is in line with

regulatory expectations for this class of diagnostic agents. Reproductive and developmental

toxicity studies have not identified any adverse effects on fertility or teratogenic potential at

doses that are not maternally toxic. Local tolerance and safety pharmacology studies further

support the overall safety of gadoterate meglumine. This robust nonclinical dataset, combined

with decades of clinical use, substantiates the safety of gadoterate meglumine for its intended

diagnostic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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